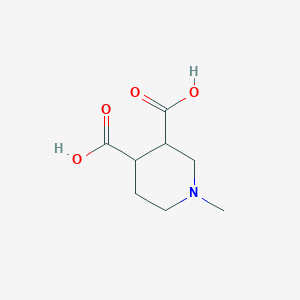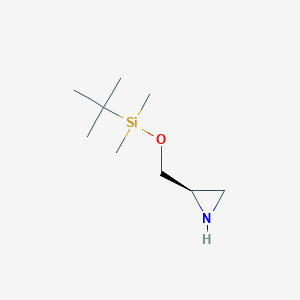![molecular formula C11H12OS B11906833 S-[(4-Ethenylphenyl)methyl] ethanethioate CAS No. 67030-86-8](/img/structure/B11906833.png)
S-[(4-Ethenylphenyl)methyl] ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-vinylbenzyl) ethanethioate: is an organic compound with the chemical formula C11H12OS. It is also known as ethanethioic acid S-(4-ethenylphenyl)methyl ester. This compound is characterized by the presence of a vinyl group attached to a benzyl ring, which is further connected to an ethanethioate group. The unique structure of S-(4-vinylbenzyl) ethanethioate makes it a valuable compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-vinylbenzyl) ethanethioate typically involves the reaction of vinylbenzyl chloride with ethanethiol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is stirred at a low temperature, usually in an ice bath, to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of S-(4-vinylbenzyl) ethanethioate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions: S-(4-vinylbenzyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
S-(4-vinylbenzyl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers with specific properties.
Biology: Employed in the synthesis of bioactive compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of S-(4-vinylbenzyl) ethanethioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The vinyl group allows for polymerization and cross-linking reactions, while the thioester group can participate in nucleophilic substitution and reduction reactions. These properties make it a versatile compound in chemical synthesis and industrial applications .
類似化合物との比較
S-(4-ethynylphenyl) ethanethioate: Similar structure but with an ethynyl group instead of a vinyl group.
S-(4-((trimethylsilyl) ethynyl)phenyl) ethanethioate: Contains a trimethylsilyl-protected ethynyl group.
4,4’-(ethyne-1,2-diyl) dibenzenethiol: Features a dibenzene structure with an ethyne linkage
Uniqueness: S-(4-vinylbenzyl) ethanethioate is unique due to its combination of a vinyl group and a thioester group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from polymer synthesis to pharmaceutical research.
特性
CAS番号 |
67030-86-8 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC名 |
S-[(4-ethenylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C11H12OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 |
InChIキー |
WRDHFWUNTCUDCY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


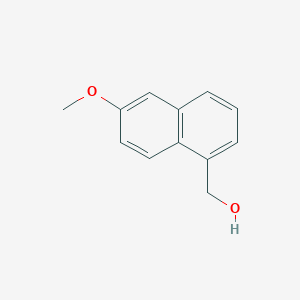

![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)
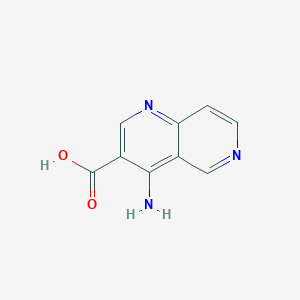



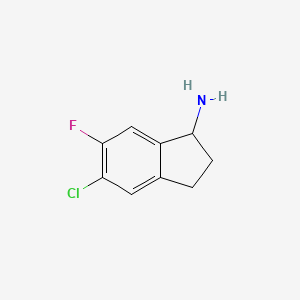
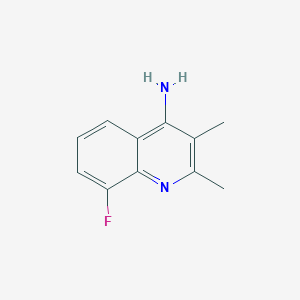
![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)
